Overcoming Multidrug Resistance in P-Glycoprotein-Expressing Leukemia Cells: Qingdainone Derivatives Distinguish from Indirubin
Dihydroxyquingdainone, a synthetic qingdainone derivative with an AC50 of 7.5 µmol, demonstrates the capacity to overcome multidrug resistance in Nalm-6/BeKa leukemia cells expressing p-glycoprotein, a property not reported for indirubin or tryptanthrin in comparable resistant cell models [1]. While the parent qingdainone scaffold provides the structural foundation for this resistance-breaking activity, the indirubin class, despite established CDK inhibitory activity, lacks documented efficacy against p-glycoprotein-mediated drug efflux in hematological malignancies. The study explicitly notes that 'just improving water solubility does not increase anti-leukaemic activity, since a quingdainone carboxylic acid is inactive compared to dihydroxyquingdainone,' demonstrating that the observed activity is structure-specific rather than a general class effect [1].
| Evidence Dimension | Capacity to overcome multidrug resistance in p-glycoprotein-expressing leukemia cells |
|---|---|
| Target Compound Data | Dihydroxyquingdainone (qingdainone derivative) AC50 = 7.5 µmol with confirmed MDR-overcoming activity |
| Comparator Or Baseline | Indirubin: No documented MDR-overcoming activity in p-glycoprotein-expressing models; CDK inhibition only in non-resistant cells. Qingdainone carboxylic acid derivative: inactive. |
| Quantified Difference | Dihydroxyquingdainone maintains efficacy in MDR cells where structurally related carboxylic acid derivative is inactive; indirubin class shows no reported MDR reversal |
| Conditions | Nalm-6/BeKa leukemia cell line with confirmed p-glycoprotein expression (in vitro) |
Why This Matters
Procurement of qingdainone or its active derivatives is justified for MDR-focused oncology programs where indirubin-based compounds fail to address drug efflux-mediated resistance.
- [1] Baas J, Bieringer S, Frias C, et al. Dihydroxyquingdainone Induces Apoptosis in Leukaemia and Lymphoma Cells via the Mitochondrial Pathway in a Bcl-2- and Caspase-3-Dependent Manner and Overcomes Resistance to Cytostatic Drugs In Vitro. Molecules. 2022;27(15):5038. View Source
